molecular formula C22H20N4O2 B2825068 N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide CAS No. 1260928-69-5

N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide

Cat. No.: B2825068
CAS No.: 1260928-69-5
M. Wt: 372.428
InChI Key: XASZNOMQLGAYSU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-10-12-17(13-11-16)21-23-22(28-24-21)19-9-6-14-26(19)15-20(27)25(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASZNOMQLGAYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the presence of an oxadiazole moiety and a pyrrole ring. Its molecular formula is C22H19N3O4C_{22}H_{19}N_3O_4 with a molecular weight of 389.4 g/mol.

PropertyValue
Molecular FormulaC22H19N3O4C_{22}H_{19}N_3O_4
Molecular Weight389.4 g/mol
IUPAC NameThis compound
InChI KeyAZEBMSLKWAUHHS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring through cyclization reactions and subsequent coupling with pyrrole derivatives. The general synthetic route can be summarized as follows:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
  • Pyrrole Coupling : The oxadiazole intermediate is then coupled with a pyrrole derivative using coupling reagents such as EDCI or DCC.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)8.5
CaCo-2 (Colon)10.3
MCF7 (Breast)12.0

The compound's mechanism of action is believed to involve the inhibition of key enzymes and cellular pathways associated with cancer proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. A study reported that derivatives exhibited a significant reduction in inflammation markers in animal models.

Antimicrobial Properties

The antimicrobial activity of N-methyl derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

A notable case study published in PMC highlighted the anticancer effects of oxadiazole derivatives on human tumor cell lines. The study found that modifications to the oxadiazole structure significantly enhanced cytotoxicity against specific cancer types, demonstrating the importance of structural variations in drug design .

Another research effort focused on the anti-inflammatory properties of related compounds, showing promising results in animal models where inflammation was induced. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 1,2,4-Oxadiazole-Pyrrole-Acetamide Core

(a) N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
  • Molecular Formula : C₂₃H₂₂N₄O₂ (identical to the target compound)
  • Key Difference : Substituent on the acetamide nitrogen is a 2-ethylphenyl group instead of N-methyl-N-phenyl.
(b) 2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide (S333-0436)
  • Molecular Formula : C₂₃H₂₀N₄O₄
  • Key Difference : Replacement of 4-methylphenyl with a benzodioxole group on the oxadiazole ring.
  • Impact : The benzodioxole moiety introduces electron-rich aromaticity, possibly enhancing binding affinity to targets like enzymes or receptors .

Compounds with Varied Heterocyclic Cores but Similar Acetamide Motifs

(a) N-[4-(Dimethylamino)phenyl]-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide (P019-1361)
  • Molecular Formula : C₂₄H₂₃N₅O₂S
  • Key Features : Incorporates a pyridine-sulfanyl bridge instead of pyrrole.
  • Comparison : The sulfanyl group and pyridine ring may improve solubility but reduce membrane permeability compared to the pyrrole-linked target compound .
(b) Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate
  • Molecular Formula : C₁₇H₁₃N₂O₃
  • Key Features : Replaces the acetamide-pyrrole unit with a benzoate ester.
  • Impact : The ester group increases hydrolytic instability, limiting its utility in biological systems compared to the stable acetamide derivative .

Pharmacologically Active Analogues

(a) Axitinib (AG-013736)
  • Structure : Benzamide core with indazole and pyridinyl ethenyl groups.
  • The target compound’s oxadiazole-pyrrole system may offer unique selectivity profiles .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₂₃H₂₂N₄O₂ 4-Methylphenyl, N-methyl-N-phenylacetamide 386.45 High lipophilicity, stable oxadiazole core
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C₂₃H₂₂N₄O₂ 2-Ethylphenyl acetamide 386.45 Enhanced metabolic stability
S333-0436 C₂₃H₂₀N₄O₄ Benzodioxole, 2-ethylphenyl acetamide 416.44 Electron-rich aromatic system
P019-1361 C₂₄H₂₃N₅O₂S Pyridine-sulfanyl bridge 445.54 Improved solubility

Discussion of Key Differences and Implications

  • Acetamide Modifications : N-methyl-N-phenylation balances lipophilicity and bulk, whereas 2-ethylphenyl () may improve metabolic resistance .
  • Heterocyclic Bridges : Pyrrole linkages (target compound) favor planar conformations, while pyridine-sulfanyl systems (P019-1361) introduce torsional flexibility .

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